molecular formula C7H15ClN2O B1498259 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone CAS No. 144685-61-0

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B1498259
CAS RN: 144685-61-0
M. Wt: 178.66 g/mol
InChI Key: BOHWBCXULARPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone, also known as Methiopropamine (MPA), is a synthetic stimulant drug that has been gaining popularity in the research community due to its ability to mimic the effects of stimulant drugs such as methamphetamine and cocaine. MPA is a relatively new compound, having only been synthesized in the mid-2000s, and its effects are still being studied. It is considered to be a designer drug, as it is not regulated by the government and is not used for medical purposes.

Scientific Research Applications

Corrosion Inhibition

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been evaluated as corrosion inhibitors. For instance, Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone demonstrated significant inhibition efficiency for carbon steel in hydrochloric acid environments, showing potential as effective corrosion inhibitors (Hegazy et al., 2012).

Catalytic Activities in Polymerization

Compounds with structural similarities to 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been used in the synthesis of metal complexes that exhibit catalytic behaviors. For example, iron and cobalt dichloride complexes containing NNN tridentate ligands derived from similar compounds showed good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).

Ligand Synthesis for Metal Complexes

Derivatives of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been synthesized as ligands for metal complexes. These complexes have been studied for their DNA binding, nuclease activity, and cytotoxicity. For example, Cu(II) complexes of tridentate ligands including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine were synthesized and characterized, showing significant binding propensity with DNA and displaying nuclease activity (Kumar et al., 2012).

Chemosensors for Metal Ions

Compounds structurally related to 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been utilized in the development of chemosensors. These chemosensors are designed to detect specific metal ions through changes in fluorescence emission. For instance, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione derivatives have demonstrated selective fluorescence responses with various metal ions, highlighting their potential as effective chemosensors (Gosavi-Mirkute et al., 2017).

Drug Discovery and Antiviral Activity

Derivatives of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone have been investigated in drug discovery, particularly in the synthesis of compounds with potential antiviral activities. These compounds are explored for their efficacy against various viruses, contributing to the development of new antiviral drugs (Attaby et al., 2006).

properties

IUPAC Name

2-(methylamino)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-6-7(10)9-4-2-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPADTVDGNXMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone

CAS RN

144685-61-0
Record name 144685-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.